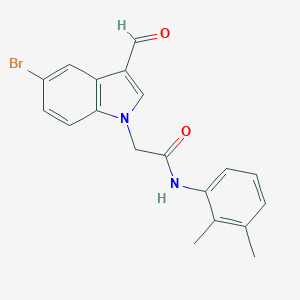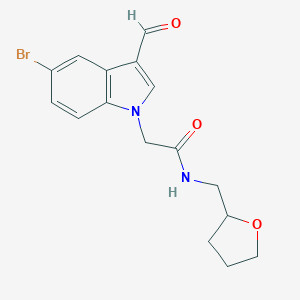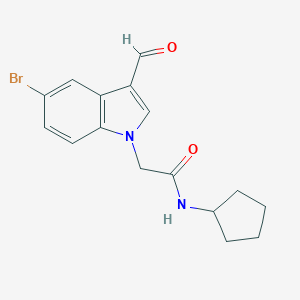![molecular formula C24H17Cl2F3N4O4 B297520 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297520.png)
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied in scientific research. This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key enzyme involved in the regulation of inflammation and immune response.
Mecanismo De Acción
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets involved in inflammation and immune response, leading to reduced cytokine production and immune cell activation. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of disease. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit immune cell activation. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to have anti-cancer effects, as it induces apoptosis in cancer cells and inhibits tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a potent inhibitor of p38 MAPK, making it a valuable tool for studying the role of this enzyme in various biological processes. However, 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to use in cell culture experiments. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the role of p38 MAPK in other diseases, such as Alzheimer's disease and diabetes. Finally, the use of 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies could be explored, to determine whether it has synergistic effects or can overcome drug resistance.
Métodos De Síntesis
The synthesis of 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl 2-bromoacetate to form 2-(3,4-dichloroanilino)-2-oxoethyl acetate. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazine. The final step involves the reaction of this intermediate with 3-(trifluoromethyl)aniline and acetic anhydride to form the desired product, 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been studied for its potential anti-cancer effects, as p38 MAPK is involved in the regulation of cell proliferation and apoptosis.
Propiedades
Nombre del producto |
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C24H17Cl2F3N4O4 |
Peso molecular |
553.3 g/mol |
Nombre IUPAC |
N//'-[(E)-[2-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C24H17Cl2F3N4O4/c25-18-9-8-17(11-19(18)26)31-21(34)13-37-20-7-2-1-4-14(20)12-30-33-23(36)22(35)32-16-6-3-5-15(10-16)24(27,28)29/h1-12H,13H2,(H,31,34)(H,32,35)(H,33,36)/b30-12+ |
Clave InChI |
MIKPOGQXSYJDPF-PNQUVVCRSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)




![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)

![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)